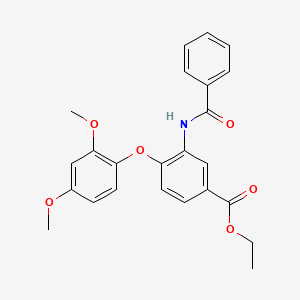![molecular formula C21H21N3O3S B14380769 N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide CAS No. 90233-71-9](/img/structure/B14380769.png)
N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide is a synthetic compound with a complex chemical structure. It is characterized by the presence of a biphenyl group and a benzamide moiety, linked through a dimethylsulfamoyl group. This compound is known for its applications in various fields of chemical and biochemical research.
准备方法
The preparation of N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide involves organic synthesis techniques. The synthetic route typically includes the following steps:
Formation of the Biphenyl Group: The biphenyl group is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Benzamide Moiety: The benzamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is added through a sulfonation reaction, typically using dimethylsulfamoyl chloride as the sulfonating agent.
Industrial production methods for this compound require advanced chemical synthesis technology and precise control of reaction conditions to ensure high yield and purity.
化学反应分析
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex organic molecules.
Biology: The compound serves as a fluorescent labeling reagent, helping to track the position and movement of biological molecules in cells.
Medicine: It is utilized in drug development to synthesize and modify drug molecular structures.
作用机制
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately affecting the biological activity of the compound.
相似化合物的比较
N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide can be compared with other similar compounds, such as:
N,N’-Diphenylbenzidine: This compound has a similar biphenyl structure but lacks the dimethylsulfamoyl and benzamide groups.
Methylsulfonyl Indole-Benzimidazoles: These compounds have a sulfonyl group and are used in anticancer research.
The uniqueness of N-([1,1’-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
90233-71-9 |
|---|---|
分子式 |
C21H21N3O3S |
分子量 |
395.5 g/mol |
IUPAC 名称 |
3-(dimethylsulfamoylamino)-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C21H21N3O3S/c1-24(2)28(26,27)23-18-12-8-11-17(15-18)21(25)22-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15,23H,1-2H3,(H,22,25) |
InChI 键 |
BDNSLNVYWLROPM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
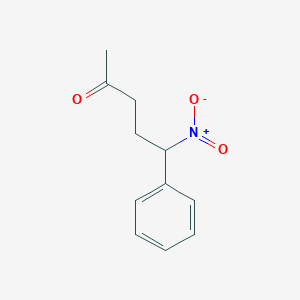

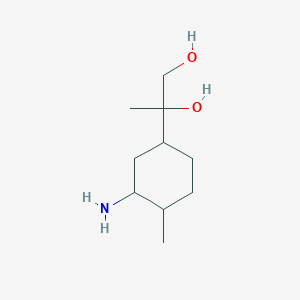
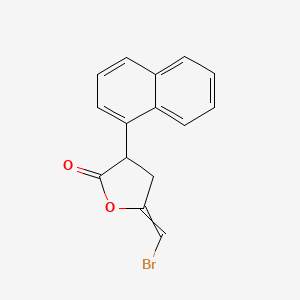
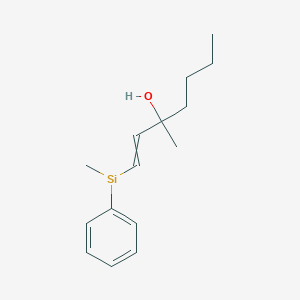
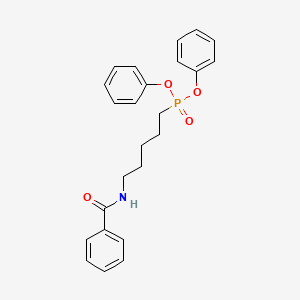
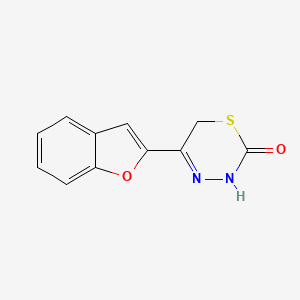
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)
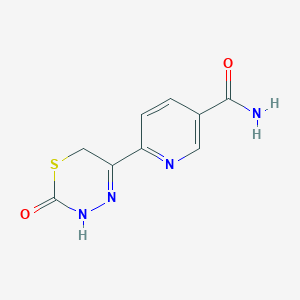
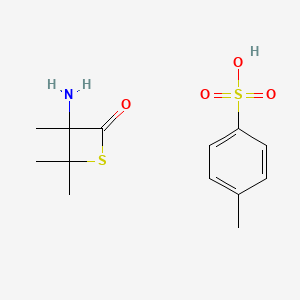
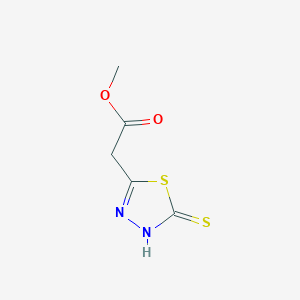
![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
